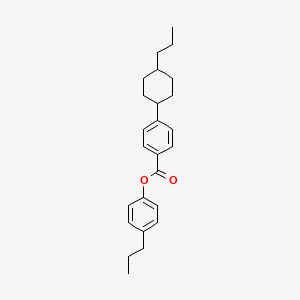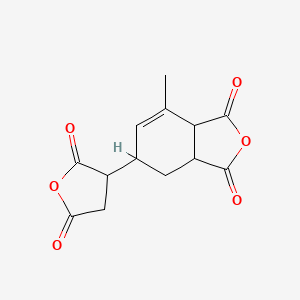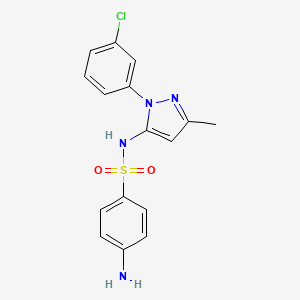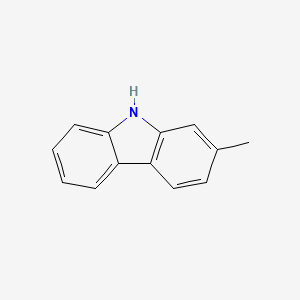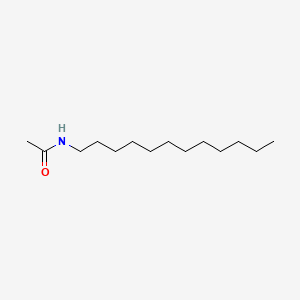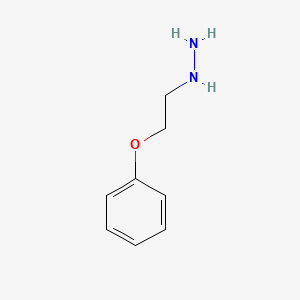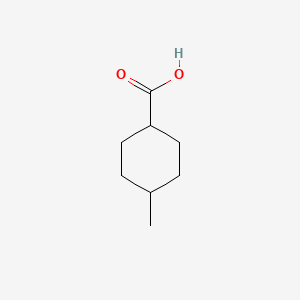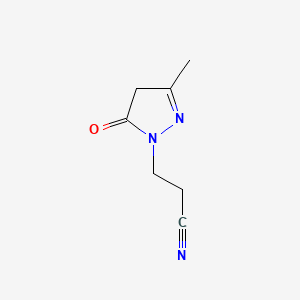
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of novel pyrazolone derivatives were synthesized by two different schemes . One of the schemes involved the reaction of phenyl hydrazine and ethyl acetoacetate with substituted benzaldehydes . The synthesized compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative strains of bacteria .Molecular Structure Analysis
The molecular structure of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- can be found in various databases such as PubChem . Elemental analysis, FTIR, ¹H, and (13)C NMR, and mass spectroscopy have been used to justify their proposed chemical structures .Chemical Reactions Analysis
Pyrazolone derivatives are an important class of heterocyclic compounds possessing wide variety in synthetic chemistry . Derivatives of 2-pyrazolin-5-one are found to show remarkable anti-tubercular , antimicrobial, and anti-inflammatory activities .Aplicaciones Científicas De Investigación
Green Synthetic Approaches
One application of pyrazoline derivatives is in the development of green synthetic methodologies. Al-Matar et al. (2010) demonstrated a solvent-free synthesis of Pyrano[2,3-c]-pyrazoles, highlighting an eco-friendly approach to synthesizing these compounds. This method emphasizes the importance of green chemistry principles in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Al-Matar et al., 2010).
Corrosion Inhibition
Pyrazoline derivatives have also been investigated for their corrosion inhibition properties. Gupta et al. (2018) studied the inhibition effect of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives on mild steel corrosion, revealing their potential as green corrosion inhibitors. The study employed both experimental and theoretical techniques to understand the inhibition mechanisms, offering insights into the application of pyrazoline derivatives in protecting metals from corrosion (Gupta et al., 2018).
Material Science
In the field of material science, pyrazoline derivatives have been explored for their potential in creating new materials with desirable properties. Zedan et al. (2020) characterized two pyrazolo[4,3-b]pyridine derivatives, studying their thermal, structural, optical, and diode characteristics. This research sheds light on the utility of these compounds in developing materials with specific electronic and optical properties, which could be valuable in electronics and photonics (Zedan et al., 2020).
Biological Applications
Despite the exclusion of direct medicinal applications, the synthetic versatility of pyrazoline derivatives allows for the development of compounds with potential biological activity. For instance, Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, evaluating their antimicrobial activities. Such studies underscore the importance of pyrazoline derivatives in designing new molecules with potential biological applications, including antimicrobial agents (Hassan, 2013).
Propiedades
IUPAC Name |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTPDBWPPXYJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178272 |
Source


|
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
CAS RN |
2361-34-4 |
Source


|
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

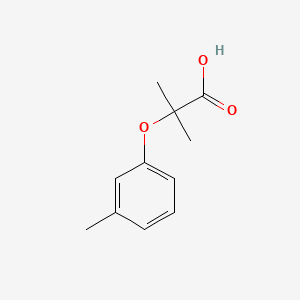
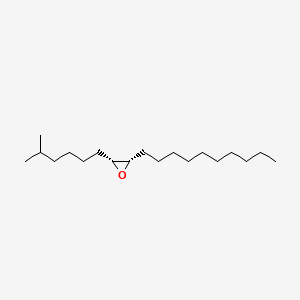
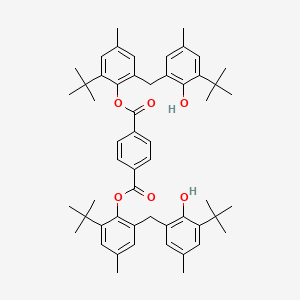
![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)
